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ylic acid
Cat. No.: B186053
\ v

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: Properties,
Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-
Bromophenyl)cyclopropanecarboxylic acid, a versatile building block in modern chemical
research and drug discovery. We will delve into its core chemical properties, spectroscopic
profile, reactivity, and strategic applications, offering field-proven insights for researchers,
chemists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a bifunctional organic compound
featuring a highly strained cyclopropyl ring and a synthetically versatile bromophenyl group
attached to a carboxylic acid moiety. This unique combination of structural features makes it a
valuable intermediate for introducing complex scaffolds in medicinal chemistry and materials

science.

The cyclopropane ring is not merely a linker; its distinct stereoelectronic properties, including
enhanced 1t-character in its C-C bonds and conformational rigidity, are frequently exploited to
improve pharmacological properties.[1][2] These properties can enhance metabolic stability,
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binding potency, and membrane permeability in drug candidates.[1][2] The ortho-bromine atom
on the phenyl ring serves as a crucial handle for a wide array of cross-coupling reactions,
enabling late-stage functionalization and the rapid generation of compound libraries for
structure-activity relationship (SAR) studies.

Core Chemical and Physical Properties

The fundamental properties of 1-(2-Bromophenyl)cyclopropanecarboxylic acid are
summarized below. These data are essential for planning reactions, purification, and analytical
characterization.

Property Value Source(s)
CAS Number 124276-87-5 [3]
Molecular Formula C10H9Bro:2 [31141[5]
Molecular Weight 241.08 g/mol [5]1[6]
Appearance Solid [5]

InChi Key BIJFFZQJYJMQPHY- 4]

UHFFFAOYSA-N

C1CC1(C2=CC=CC=C2Br)C(=

SMILES [4]
0)O

Predicted XlogP 2.4 [4]

Predicted pKa 453 +0.10 [7]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical synthesis. The following sections detail
the expected spectroscopic signatures for 1-(2-Bromophenyl)cyclopropanecarboxylic acid,
providing a reference for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different chemical environments.

o Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield,
typically in the & 10-12 ppm range. Its chemical shift is sensitive to concentration and
solvent due to hydrogen bonding.[8][9]

o Aromatic Protons (CeHa4Br): Four protons exhibiting complex multiplets in the aromatic
region (approximately & 7.0-7.8 ppm). The ortho-substitution pattern leads to a
characteristic splitting pattern.

o Cyclopropyl Protons (-CH2-CHz-): The four methylene protons on the cyclopropyl ring are
diastereotopic and will appear as complex multiplets in the upfield region, generally
between 4 1.0-2.0 ppm.

e 13C NMR: The carbon spectrum provides a map of the carbon skeleton.
o Carbonyl Carbon (-COOH): A signal in the deshielded region of & 165-185 ppm.[8]

o Aromatic Carbons: Six distinct signals between & 120-145 ppm. The carbon atom directly
bonded to the bromine (C-Br) will have a characteristic shift, as will the ipso-carbon
attached to the cyclopropyl ring.

o Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropyl ring bonded to both
the phenyl group and the carboxyl group.

o Methylene Carbons (-CHz-): Signals for the two equivalent CHz carbons of the
cyclopropane ring in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum is highly diagnostic for the carboxylic acid functional group.[8]

o O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm™1
region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8]

e C=0 Stretch: A strong, sharp absorption between 1710 cm~! (for the hydrogen-bonded
dimer) and 1760 cm~* (for the monomer).[8]
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e Aromatic C=C Stretch: Medium intensity peaks around 1450-1600 cm™1.

e C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition.

e Molecular lon (M*): A characteristic pair of peaks of nearly equal intensity at m/z values
corresponding to the two major isotopes of bromine (°Br and 8Br). The expected masses
would be approximately 239.978 Da and 241.976 Da.[4]

e Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-
COOH, 45 Da) and subsequent fragmentation of the bromophenylcyclopropane cation.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 1-(2-Bromophenyl)cyclopropanecarboxylic
acid is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common and logical approach to synthesizing this molecule involves a cyclopropanation
reaction followed by hydrolysis. The workflow below outlines a plausible route starting from 2-
bromophenylacetonitrile.
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Step 1: Cyclopropanation

! o LS Strong Base (e.g., NaOH)
(2 Bromophenylacetonltnle) 1,2-Dibromoethane (Phase Transfer Catalyst

4

Step 2: Hydrolysis

Acid or Base j

(s -
7kl-(z-Bromophenyl)cyclopropanecarbon|tr|Ie) (e.g., H2S04 or NaOH), Heat

\ 4

(1-(2-Bromophenyl)cyclopropanecarboxylic acicD

Click to download full resolution via product page
Caption: Synthetic workflow for 1-(2-Bromophenyl)cyclopropanecarboxylic acid.

This two-step process first establishes the cyclopropyl ring via a double alkylation of the acidic
alpha-carbon of the nitrile, followed by a robust hydrolysis step to convert the nitrile to the
desired carboxylic acid.[10][11][12]

Core Reactivity

The molecule's reactivity is governed by its three key components: the carboxylic acid, the
bromophenyl ring, and the cyclopropyl group.

(1—(2-Bromophenyl)cyclopropanecarboxylic aci(ﬂ
kCarboxyIicAcid | Bromophenyl Ring )

Poteritial TranstN{]‘ations

(Coupling Agents) Fischer, etc.) (e.g., LiAIHa4 (Boronic Acids) (Alkynes) (Alkenes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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